Reduced 5-HT2 Receptor Binding vs. N,N-Dimethyl Analogs
N,N-Isopropylation reduces binding affinity at 5-HT2 receptors compared with N,N-methylation in related phenethylamine series. In a study of N-substituted tryptamine derivatives, N,N-isopropylation (as in DiPT) demonstrated reduced 5-HT2 receptor binding affinity relative to N,N-methylation (as in DMT) [1]. This SAR trend is extrapolated to phenethylamine derivatives, indicating that N-Isopropyl-N-phenethylamine hydrochloride is expected to exhibit lower 5-HT2 receptor affinity compared to N,N-dimethyl phenethylamine analogs. This property may be advantageous for applications where minimized serotonergic activity is desired.
| Evidence Dimension | 5-HT2 receptor binding affinity |
|---|---|
| Target Compound Data | Predicted reduced affinity relative to N,N-dimethyl analogs (based on N-isopropylation SAR trend) |
| Comparator Or Baseline | N,N-Dimethyl phenethylamine analogs (higher affinity) |
| Quantified Difference | Qualitative trend: N,N-isopropylation reduces 5-HT2 receptor binding affinity compared to N,N-dimethylation |
| Conditions | In vitro receptor binding assays using radiolabeled ligands; extrapolated from tryptamine series to phenethylamine class |
Why This Matters
For research applications requiring selective engagement of non-serotonergic targets (e.g., TAAR1, VMAT2) or where 5-HT2A-mediated effects must be minimized, N-Isopropyl-N-phenethylamine hydrochloride provides a distinct pharmacological profile compared to N,N-dimethylated phenethylamines.
- [1] Rickli A, Luethi D, Reinisch J, Buchy D, Hoener MC, Liechti ME. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology. 2015;99:546-553. View Source
